molecular formula C15H13NO5 B6327021 Ethyl 4-(3-nitrophenoxy)benzoate CAS No. 1061378-29-7

Ethyl 4-(3-nitrophenoxy)benzoate

Cat. No.: B6327021
CAS No.: 1061378-29-7
M. Wt: 287.27 g/mol
InChI Key: SIMJQIWXQVDJNY-UHFFFAOYSA-N
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Description

Ethyl 4-(3-nitrophenoxy)benzoate is an organic compound with the molecular formula C15H13NO5 and a molecular weight of 287.27 g/mol . This compound is characterized by the presence of an ethyl ester group, a nitrophenoxy group, and a benzoate moiety. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(3-nitrophenoxy)benzoate can be synthesized through a multi-step process involving the esterification of 4-hydroxybenzoic acid with ethanol, followed by nitration and etherification reactions. The general synthetic route involves:

    Esterification: Reacting 4-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 4-hydroxybenzoate.

    Nitration: Nitrating the ethyl 4-hydroxybenzoate using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.

    Etherification: Reacting the nitrated product with 3-nitrophenol in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes using similar reaction conditions as described above. The reactions are optimized for yield and purity, and the final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-nitrophenoxy)benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-(3-nitrophenoxy)benzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Reduction: Ethyl 4-(3-aminophenoxy)benzoate.

    Substitution: Various amides or esters depending on the nucleophile used.

    Hydrolysis: 4-(3-nitrophenoxy)benzoic acid.

Scientific Research Applications

Ethyl 4-(3-nitrophenoxy)benzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(3-nitrophenoxy)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Ethyl 4-(3-nitrophenoxy)benzoate can be compared with other similar compounds such as:

    Ethyl 4-hydroxybenzoate: Lacks the nitro group and has different reactivity and applications.

    Ethyl 4-(4-nitrophenoxy)benzoate: Has the nitro group at a different position, leading to different chemical properties and reactivity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.

Properties

IUPAC Name

ethyl 4-(3-nitrophenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-2-20-15(17)11-6-8-13(9-7-11)21-14-5-3-4-12(10-14)16(18)19/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMJQIWXQVDJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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